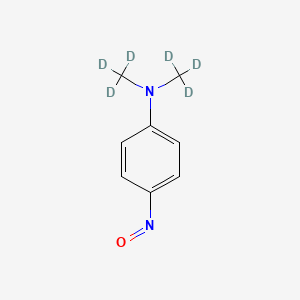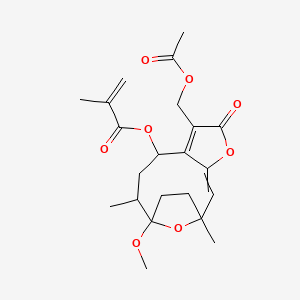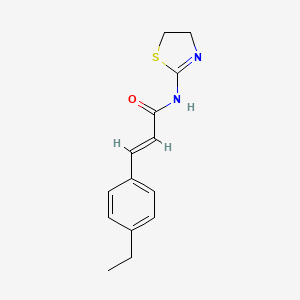
Dehydro-D-arabinono-1,4-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro-D-arabinono-1,4-lactone is a gamma-lactone that is 5-(hydroxymethyl)furan-2(5H)-one substituted at positions 3 and 4 by hydroxy groups (the 5R-stereoisomer). It has a role as a cofactor, an antioxidant and a fungal metabolite. It is a conjugate acid of a dehydro-D-arabinono-1,4-lactone(1-).
Dehydro-D-arabinono-1,4-lactone is a natural product found in Sclerotinia sclerotiorum and Trypanosoma brucei with data available.
Aplicaciones Científicas De Investigación
Bacterial Production and Bioconversion Lee et al. (1999) found that Escherichia coli, which naturally lacks D-arabinono-1,4-lactone oxidase, could be genetically modified to express this enzyme from Saccharomyces cerevisiae. This modification enabled the bacteria to produce both D-erythroascorbic acid and L-ascorbic acid, providing a basis for exploring microbial production of these important compounds (Lee et al., 1999).
Characterization in Different Organisms The enzyme D-arabinono-1,4-lactone oxidase, which catalyzes the final step in D-erythroascorbic acid biosynthesis, was extensively characterized in Candida albicans by Huh et al. (1994). Their research provided insights into the enzyme's molecular structure, activity, and function in different fungal species (Huh et al., 1994).
Chemical Properties and Stability Shafizadeh and Lai (1975) explored the thermal degradation properties of related compounds, including 2-deoxy-D-arabino-hexonic acid and 3-deoxy-D-ribo-hexono-1,4-lactone. Their findings contribute to the understanding of the chemical stability and decomposition pathways of these lactones under various conditions (Shafizadeh & Lai, 1975).
Enzyme Mechanisms and Reactions The reaction mechanism of D-galactose dehydrogenases and their interaction with related compounds, including D-arabinono-1,4-lactone, was studied by Ueberschär et al. (1974). This research adds to the knowledge of enzyme-catalyzed reactions and substrate specificity involving lactones in various microbial species (Ueberschär et al., 1974).
Decolorization of Synthetic Dyes Verma et al. (2004) investigated the use of a system containing D-arabinono-1,4-lactone for the decolorization and reduction of toxicity of various synthetic dyes. This study suggests potential environmental applications in the treatment of industrial waste containing synthetic dyes (Verma et al., 2004).
Propiedades
Número CAS |
138760-70-0 |
|---|---|
Fórmula molecular |
C5H6O5 |
Peso molecular |
146.098 |
Nombre IUPAC |
(2R)-3,4-dihydroxy-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H6O5/c6-1-2-3(7)4(8)5(9)10-2/h2,6-8H,1H2/t2-/m1/s1 |
Clave InChI |
ZZZCUOFIHGPKAK-UWTATZPHSA-N |
SMILES |
C(C1C(=C(C(=O)O1)O)O)O |
Sinónimos |
2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)




![N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B591144.png)